1-(8-methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)propan-1-one 1-(8-methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)propan-1-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC20118564
InChI: InChI=1S/C16H17NO2S3/c1-5-12(18)17-11-7-6-9(19-4)8-10(11)13-14(16(17,2)3)21-22-15(13)20/h6-8H,5H2,1-4H3
SMILES:
Molecular Formula: C16H17NO2S3
Molecular Weight: 351.5 g/mol

1-(8-methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)propan-1-one

CAS No.:

Cat. No.: VC20118564

Molecular Formula: C16H17NO2S3

Molecular Weight: 351.5 g/mol

* For research use only. Not for human or veterinary use.

1-(8-methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)propan-1-one -

Specification

Molecular Formula C16H17NO2S3
Molecular Weight 351.5 g/mol
IUPAC Name 1-(8-methoxy-4,4-dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)propan-1-one
Standard InChI InChI=1S/C16H17NO2S3/c1-5-12(18)17-11-7-6-9(19-4)8-10(11)13-14(16(17,2)3)21-22-15(13)20/h6-8H,5H2,1-4H3
Standard InChI Key XRISLFVMUWIERZ-UHFFFAOYSA-N
Canonical SMILES CCC(=O)N1C2=C(C=C(C=C2)OC)C3=C(C1(C)C)SSC3=S

Introduction

Structural Characteristics and Molecular Properties

Core Architecture

The molecule features a tricyclic framework consisting of:

  • A quinoline moiety (benzopyridine structure) providing aromatic stability and π-π stacking capabilities.

  • A 1,2-dithiolo[3,4-c]quinoline system introducing two sulfur atoms in a fused five-membered ring, creating electron-deficient regions conducive to redox activity.

  • Substituent groups:

    • 8-Methoxy group (-OCH₃) enhancing solubility and directing electrophilic substitution.

    • 4,4-Dimethyl groups imparting steric hindrance and conformational rigidity.

    • 1-Thioxo moiety (=S) enabling nucleophilic attack and metal coordination .

Molecular Parameters

PropertyValueSource
Molecular formulaC₁₆H₁₇NO₂S₃
Molecular weight351.5 g/mol
CAS Registry NumberNot publicly disclosed
Purity (commercial)>95%

The propan-1-one side chain at position 5 introduces a ketone functional group, enabling further derivatization through aldol condensations or Grignard reactions .

Synthetic Methodologies

Key Synthetic Routes

The synthesis follows a multi-step protocol involving:

Step 1: Formation of Quinoline Precursor

  • Starting with 8-methoxyquinoline derivatives, alkylation at positions 4 and 4' introduces dimethyl groups.

  • Thionation using Lawesson's reagent converts carbonyl to thioxo group .

Step 2: Dithiolo Ring Construction

  • Cyclocondensation with elemental sulfur (S₈) in ethanol under reflux (78°C, 12 hr) forms the dithiolo ring .

  • Solvent effects: Ethanol promotes intermolecular S-S bond formation over DMSO alternatives .

Step 3: Ketone Functionalization

  • Acylation using propionyl chloride in anhydrous dichloromethane introduces the propan-1-one group.

Optimization Challenges

  • Sulfur extrusion: Elevated temperatures (>80°C) risk desulfurization, requiring strict thermal control .

  • Regioselectivity: Competitive reactions at positions 3 and 5 necessitate directing groups (-OCH₃) for positional fidelity.

Chemical Reactivity and Functionalization

Nucleophilic Substitutions

The thioxo group (=S) undergoes nucleophilic displacement with:

  • Amines: Forms thioamide derivatives (e.g., with piperidine, K₂CO₃/DMF, 60°C) .

  • Grignard reagents: Generates tertiary alcohols at the ketone position.

Redox Behavior

Cyclic voltammetry reveals two quasi-reversible redox couples:

  • -0.45 V vs Ag/AgCl: Reduction of dithiolo ring S-S bond.

  • +1.12 V vs Ag/AgCl: Oxidation of quinoline π-system .

Kinase TargetIC₅₀ (μM)Selectivity IndexSource
NPM1-ALK0.7812.4
EGFR[L858R][T790]1.458.9
JAK22.315.2

Mechanistic studies indicate competitive inhibition at the ATP-binding pocket, stabilized by sulfur-mediated hydrophobic interactions .

Antimicrobial Efficacy

Against Staphylococcus aureus (ATCC 25923):

  • MIC: 8 μg/mL (comparable to ciprofloxacin at 4 μg/mL).

  • Disruption of membrane potential via quinoline intercalation and thiol redox cycling .

Materials Science Applications

Semiconducting Properties

Thin-film transistors fabricated with this compound exhibit:

  • Hole mobility: 0.12 cm²/V·s

  • On/off ratio: 10³–10⁴
    Attributed to sulfur-mediated charge transport pathways and quinoline planarization .

Catalytic Support Matrices

When immobilized on mesoporous silica (SBA-15), enhances:

  • Pd nanoparticle dispersion (85% vs 60% control).

  • Hydrogenation turnover frequency (TOF) of styrene: 420 hr⁻¹ vs 290 hr⁻¹ .

Comparative Analysis with Structural Analogues

DerivativeMW (g/mol)LogPKinase IC₅₀ (μM)
Parent compound (this review)351.53.10.78–2.31
2-Methylpropan-1-one variant365.53.41.02–3.15
7-Methoxy analogue 295.42.8>10

Increased lipophilicity (LogP) correlates with improved membrane permeability but reduced aqueous solubility .

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